molecular formula C22H23NO6S B2998938 4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946243-32-9

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B2998938
CAS No.: 946243-32-9
M. Wt: 429.49
InChI Key: WKEMKHIQUPASGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a benzamide derivative characterized by:

  • Benzamide core: A 4-ethoxy-substituted benzoyl group.
  • Ethylamine side chain: Modified with a furan-2-yl group and a 4-methoxybenzenesulfonyl moiety.
  • Functional groups: The ethoxy group (electron-donating) and sulfonyl group (electron-withdrawing) create a polarized electronic environment, which may influence solubility, binding affinity, and pharmacokinetics.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-3-28-18-8-6-16(7-9-18)22(24)23-15-21(20-5-4-14-29-20)30(25,26)19-12-10-17(27-2)11-13-19/h4-14,21H,3,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMKHIQUPASGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The furan-2-yl group is then attached via a Friedel-Crafts acylation reaction, and the final step involves the sulfonylation of the benzene ring with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related benzamides, focusing on substituents, synthesis, and biological activities.

Table 1: Structural Comparison

Compound Name Key Substituents Core Modifications
Target Compound 4-ethoxybenzamide, 4-methoxybenzenesulfonyl, furan-2-yl Ethylamine with sulfonyl and furan groups
N-(2-nitrophenyl)-4-bromobenzamide () 4-bromo, 2-nitroaniline Simple benzamide with halogen and nitro
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide () Dual methoxy, nitro Electron-donating and withdrawing groups
Encainide (4-methoxy-N-[2-(1-methyl-2-piperidylethyl)phenyl]benzamide) () 4-methoxy, piperidinylethyl Antiarrhythmic agent with piperidine moiety
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) () Ethoxy, morpholinylmethyl, fluorobenzyl Gastrokinetic agent with morpholine core
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide () Sulfamoyl, furylmethyl, benzothiazole Dual heterocyclic (furan, benzothiazole)

Pharmacological Activities

Compound Activity Mechanism/Target Key Findings
Target Compound Not reported in evidence Hypothesized: Sigma receptors or kinases Structural analogs (e.g., ) suggest potential for tumor imaging.
Encainide Antiarrhythmic Sodium channel blockade Effective in ventricular arrhythmias but withdrawn due to proarrhythmic risk .
AS-4370 Gastrokinetic 5-HT4 receptor agonism Superior gastric emptying activity vs. cisapride; no dopamine D2 antagonism .
Sigma Receptor-Targeting Benzamides () Prostate cancer imaging/therapy Sigma-1 receptor binding High tumor uptake in DU-145 xenografts; [125I]PIMBA shows diagnostic potential.

Physicochemical Properties

Compound Melting Point (°C) Solubility NMR Key Signals (1H/13C)
Target Compound Not reported Likely moderate (logP ~3) Expected: δ 1.4 ppm (ethoxy CH3), 6.3–7.8 ppm (aromatic, furan) .
Rip-B () 90 Polar solvents δ 3.8 ppm (OCH3), 7.2–7.8 ppm (aromatic) .
AS-4370 Not reported Lipophilic δ 4.1 ppm (ethoxy), 6.9–7.4 ppm (fluorobenzyl) .

Key Research Findings

Sulfonyl Groups Enhance Stability : The 4-methoxybenzenesulfonyl group in the target compound may improve metabolic stability compared to simpler benzamides (e.g., ), as sulfonamides resist enzymatic degradation .

Structural Flexibility vs. Activity : Compounds with rigid heterocycles (e.g., ’s benzothiazole) show higher receptor specificity, while flexible chains (e.g., ’s piperidine) broaden therapeutic applications .

Biological Activity

4-Ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide, with the CAS number 946297-72-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C22H23N2O5SC_{22}H_{23}N_{2}O_{5}S, and it has a molecular weight of 445.6 g/mol. The structure features an ethoxy group, a furan moiety, and a methoxybenzenesulfonyl group, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study on related compounds demonstrated improved efficacy against melanoma and prostate cancer cells, suggesting that modifications in structure can enhance anticancer properties by inhibiting tubulin polymerization .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
4-Ethoxy-N-[2-(furan-2-yl)...Melanoma<10
4-Methoxybenzoyl-thiazoleProstate Cancer<20
2-Arylthiazolidine derivativesVarious Cancers<50

The proposed mechanism of action for this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and eventual apoptosis in cancer cells. This is achieved through the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Study on Antiproliferative Effects

A notable study published in Cancer Research evaluated the effects of various methoxybenzoyl derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in both melanoma and prostate cancer cell lines, with IC50 values significantly lower than those observed for traditional chemotherapeutics .

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.